2-Bromo-7-chloroquinoxaline
Overview
Description
2-Bromo-7-chloroquinoxaline is a chemical compound with the molecular formula C8H4BrClN2 . It is a heterocyclic aromatic compound containing both bromine and chlorine atoms. The quinoxaline moiety contributes to its unique properties and potential applications .
Synthesis Analysis
The synthesis of this compound involves the introduction of bromine and chlorine substituents onto the quinoxaline ring. Various synthetic routes have been explored, including halogenation reactions and cyclization processes. Researchers have reported methods using starting materials such as chloroquinoxaline derivatives and bromine sources. Detailed synthetic protocols and optimization studies are available in the literature .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoxaline core with bromine and chlorine atoms attached at specific positions. The arrangement of these atoms influences its reactivity, stability, and biological activity. Computational studies and X-ray crystallography have provided insights into its three-dimensional structure .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including substitution, coupling, and functionalization reactions. Researchers have explored its reactivity with nucleophiles, electrophiles, and transition metal catalysts. These reactions lead to the synthesis of diverse derivatives with altered properties. Mechanistic investigations and reaction pathways are documented in the literature .
Properties
IUPAC Name |
2-bromo-7-chloroquinoxaline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrClN2/c9-8-4-11-6-2-1-5(10)3-7(6)12-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXDKBKBNHCTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N=C2C=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80733763 | |
Record name | 2-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.49 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89891-64-5 | |
Record name | 2-Bromo-7-chloroquinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80733763 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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